N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(4-Chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule characterized by a quinolinone core substituted with a 4-ethoxybenzoyl group at position 3 and a 4-chlorophenylacetamide moiety at position 1. The molecule features methoxy groups at positions 6 and 7 of the quinolinone scaffold, which contribute to its electron-rich aromatic system.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O6/c1-4-37-20-11-5-17(6-12-20)27(33)22-15-31(16-26(32)30-19-9-7-18(29)8-10-19)23-14-25(36-3)24(35-2)13-21(23)28(22)34/h5-15H,4,16H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMCTVFPXAPFHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Chlorophenyl Group: This step involves the nucleophilic substitution reaction of the quinoline derivative with 4-chlorophenylamine.
Attachment of the Ethoxybenzoyl Moiety: This is typically done through an acylation reaction using 4-ethoxybenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives with hydroxyl or amine groups.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications in Key Analogs
The target compound belongs to a family of N-substituted 2-arylacetamides with variations in substituents on the phenyl rings. Below is a comparison of key analogs:
*Calculated based on molecular formulas from evidence.
Key Research Findings
Electronic and Steric Effects
- Chlorine vs.
- Methoxy Groups: The 6,7-dimethoxy substituents stabilize the quinolinone core through intramolecular hydrogen bonding, as observed in crystallographic studies of related N-arylacetamides .
Pharmacological Implications
- Target Compound : The 4-chlorophenyl and 4-ethoxybenzoyl groups synergistically enhance affinity for hydrophobic binding pockets, as seen in homology models of related acetamides .
- Metabolism : Chlorine’s electron-withdrawing effect may slow oxidative metabolism compared to methoxy-substituted analogs, improving half-life .
Biological Activity
N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinoline core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and 4-ethoxybenzoyl moieties contributes to its pharmacological profile.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, derivatives containing the quinoline structure have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and protein function.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other tested strains | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown significant inhibition against acetylcholinesterase (AChE) and urease enzymes. The IC50 values for various synthesized derivatives indicate strong potential as therapeutic agents:
| Compound | IC50 (µM) |
|---|---|
| Compound 7l | 2.14 ± 0.003 |
| Compound 7m | 0.63 ± 0.001 |
| Compound 7n | 2.17 ± 0.006 |
| Compound 7o | 1.13 ± 0.003 |
| Compound 7p | 1.21 ± 0.005 |
| Thiourea (control) | 21.25 ± 0.15 |
These results suggest that the synthesized compounds could serve as effective urease inhibitors, which are valuable in treating conditions like urinary tract infections and kidney stones .
Case Studies
In a study evaluating the pharmacological potential of various quinoline derivatives, this compound was highlighted for its superior antibacterial and enzyme inhibition properties compared to other tested compounds . The study utilized docking simulations to elucidate the binding interactions with target enzymes, further supporting the compound's therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
